2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is a compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a methoxy group, a pyrazine ring, and a cyclohexa-2,4-dien-1-one moiety. It has been studied for its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of 2-aminopyrazine with o-vanillin (2-hydroxy-3-methoxy benzaldehyde) in the presence of anhydrous sodium sulfate. The reaction is carried out in dry dichloromethane at room temperature for five hours. The resulting suspension is filtered, and the solvent is evaporated under reduced pressure to yield the title compound as a red solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy group and the pyrazine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has been explored for various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(pyrazin-2-yl iminomethyl)phenol: A closely related compound with similar structural features.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,4-dien-1-one: Another compound with a cyclohexa-2,4-dien-1-one core.
Uniqueness
2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of a methoxy group, a pyrazine ring, and a cyclohexa-2,4-dien-1-one moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
824959-82-2 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-methoxy-6-(pyrazin-2-yliminomethyl)phenol |
InChI |
InChI=1S/C12H11N3O2/c1-17-10-4-2-3-9(12(10)16)7-15-11-8-13-5-6-14-11/h2-8,16H,1H3 |
InChI Key |
ZNZBFNYUAJEOIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=NC=CN=C2 |
Origin of Product |
United States |
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